1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
Description
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound characterized by the presence of chlorinated benzyl and phenyl groups attached to a tetrazole ring and a urea moiety
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N6O/c17-12-3-1-11(2-4-12)9-19-16(25)20-10-15-21-22-23-24(15)14-7-5-13(18)6-8-14/h1-8H,9-10H2,(H2,19,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNYBTPDFQGMBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.
Attachment of the Benzyl Group: The 4-chlorobenzyl group is introduced through a nucleophilic substitution reaction, where 4-chlorobenzyl chloride reacts with the tetrazole intermediate.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of chlorinated benzyl and phenyl oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzyl and phenyl derivatives.
Scientific Research Applications
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings.
Biological Research: It is used as a tool compound to study biochemical pathways and molecular interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.
Pathways Involved: It can influence pathways related to cell proliferation, apoptosis, and signal transduction, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)piperazine: Shares the chlorobenzyl group but differs in the presence of a piperazine ring instead of a tetrazole and urea moiety.
1-(4-chlorobenzyl)-4-piperidinylmethanol: Contains a similar chlorobenzyl group but has a piperidinylmethanol structure.
Uniqueness
1-(4-chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is unique due to the combination of its tetrazole ring and urea moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse scientific research and industrial applications.
Biological Activity
1-(4-Chlorobenzyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic organic compound that incorporates a urea moiety linked to a tetrazole ring and chlorobenzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the following components:
- Chlorobenzyl group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Tetrazole ring : Known for its diverse biological activities, including anti-inflammatory and antimicrobial effects.
- Urea linkage : Often associated with pharmacological activity through interactions with enzyme active sites.
Synthesis Methods
The synthesis typically involves:
- Formation of the Tetrazole Ring : Reaction of appropriate nitriles with sodium azide in the presence of a catalyst.
- Preparation of the Chlorobenzyl Intermediate : Utilizing 4-chlorobenzyl chloride with nucleophiles.
- Coupling Reaction : Combining the tetrazole intermediate with the chlorobenzyl component using coupling agents like carbonyldiimidazole (CDI) to yield the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism is thought to involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
The anticancer activity of tetrazole derivatives has been explored extensively. The presence of halogen substituents, like chlorine in this compound, is believed to enhance cytotoxicity against cancer cell lines. Preliminary findings suggest that such compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, including urease and acetylcholinesterase (AChE). Urease inhibitors are particularly significant in treating infections caused by urease-producing bacteria . The inhibitory activity can be quantitatively assessed using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. For example, related compounds have shown IC50 values ranging from 1 µM to 21 µM against urease .
Case Studies
Several studies have evaluated the biological activity of tetrazole-containing compounds:
- Study A : A series of synthesized tetrazoles exhibited varying degrees of antibacterial activity, with some derivatives showing promising results comparable to standard antibiotics .
- Study B : In vitro assays demonstrated that certain tetrazole derivatives could effectively inhibit tumor growth in specific cancer cell lines, highlighting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding to Enzymes/Receptors : The unique structural features allow it to interact specifically with target enzymes or receptors, thereby modulating their activity.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways via mitochondrial dysfunction or activation of caspases.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-(1H-tetrazol-5-yl)urea | Lacks cyclohexyl group | Moderate antimicrobial activity |
| 1-(4-Methylbenzyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea | Methyl substitution instead of chlorine | Varies in reactivity; potential for different biological effects |
The distinct positioning and substitution patterns in these compounds significantly influence their reactivity and biological profiles.
Q & A
Basic Research Question
- IR Spectroscopy : Key peaks include:
- N-H stretch (urea moiety): ~3300–3200 cm⁻¹.
- C=O (urea carbonyl): ~1650–1680 cm⁻¹.
- Tetrazole ring vibrations: ~1450–1520 cm⁻¹ .
- ¹H NMR : Distinct signals for:
- Urea NH protons: δ 8.5–9.5 ppm (broad, exchangeable).
- Chlorobenzyl aromatic protons: δ 7.2–7.4 ppm (doublets, J = 8.5 Hz).
- Tetrazole-linked CH₂: δ 4.5–5.0 ppm (singlet or multiplet) .
Advanced Tip : Use 2D NMR (e.g., HSQC) to resolve overlapping signals in crowded regions.
How can researchers address contradictions in biological activity data across studies?
Advanced Research Question
Discrepancies in reported bioactivity (e.g., antimicrobial vs. null effects) may arise from:
- Experimental Variables : Differences in assay conditions (e.g., bacterial strains, nutrient media).
- Compound Stability : Hydrolytic degradation of the urea or tetrazole moieties under physiological pH.
Methodological Mitigation : - Validate purity (>95% via HPLC) before assays.
- Conduct stability studies (TGA/DSC for thermal stability; LC-MS for hydrolytic profiling) .
- Use positive controls (e.g., known urea-based inhibitors) to calibrate activity thresholds.
What computational strategies are effective for predicting the compound’s binding modes to biological targets?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or bacterial dihydrofolate reductase).
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
- Pharmacophore Mapping : Prioritize hydrogen-bond donors (urea NH) and hydrophobic pockets (chlorobenzyl groups) for target engagement .
Validation : Cross-reference with crystallographic data from analogous structures (e.g., pyrazole-urea derivatives in PDB entries).
How can crystallographic data resolve ambiguities in the compound’s stereochemical configuration?
Advanced Research Question
- X-ray Diffraction : Single-crystal analysis confirms:
- Bond angles and torsion (e.g., tetrazole-urea dihedral angles).
- Chlorine substituent positions (para vs. meta, critical for SAR).
- Case Study : Related chlorophenyl-tetrazole structures show planar urea moieties and orthogonal tetrazole rings, influencing π-π stacking .
Practical Tip : Grow crystals in slow-evaporation setups (e.g., DCM/methanol mixtures) and compare with CIF files in the Cambridge Structural Database.
What are the methodological pitfalls in scaling up synthesis from milligram to gram quantities?
Advanced Research Question
- Catalyst Loading : Excess Bleaching Earth Clay (>15 wt%) may reduce yield due to side reactions.
- Solvent Choice : PEG-400’s high viscosity at scale complicates mixing; substitute with DMF/water biphasic systems for better heat transfer .
- Byproduct Formation : Monitor for hydrolysis of the tetrazole ring (LC-MS at λ = 254 nm) and optimize quenching protocols.
How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?
Advanced Research Question
- Electron-Withdrawing Groups (Cl) : Enhance urea’s electrophilicity for nucleophilic substitutions (e.g., coupling with amines).
- Tetrazole Ring : Acts as a weak acid (pKa ~4–5), enabling deprotonation for metal-catalyzed cross-couplings (Suzuki, Sonogashira) .
Case Study : Fluorinated analogs (e.g., 4-fluorobenzyl derivatives) show improved metabolic stability in pharmacokinetic assays .
What analytical workflows are recommended for detecting degradation products under accelerated stability conditions?
Advanced Research Question
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks.
- LC-HRMS : Identify hydrolyzed products (e.g., cleavage of urea to amines).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life .
Critical Parameters : Monitor pH-dependent degradation (e.g., tetrazole ring opening in acidic conditions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
